molecular formula C11H8F6O2 B14056072 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14056072
M. Wt: 286.17 g/mol
InChI Key: ASQZREMJDVZXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the phenyl ring with trifluoromethoxy and trifluoromethyl groups.

    Friedel-Crafts acylation: This method involves the acylation of the phenyl ring with a propan-2-one group using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution and Friedel-Crafts acylation reactions, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, potentially affecting biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(5-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one: Another isomer with different substitution positions.

Uniqueness

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Biological Activity

1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1805891-46-6, is a synthetic organic compound notable for its unique trifluoromethyl and trifluoromethoxy substituents. These functional groups are known to enhance biological activity, making this compound a subject of interest in medicinal chemistry.

  • Molecular Formula : C11H8F6O2
  • Molecular Weight : 286.17 g/mol
  • CAS Number : 1805891-46-6

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit enhanced antimicrobial properties. A study on similar fluorinated chalcones demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess comparable effects due to its structural similarities .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In vitro studies have indicated that fluorinated compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and altering signaling pathways related to cell survival .

Case Studies and Research Findings

  • Anticancer Activity : In a comparative study, several trifluoromethyl-substituted compounds were tested against human cancer cell lines (e.g., HT-29 and TK-10). These compounds exhibited EC50 values indicating their potency in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Studies : A recent investigation into the antimicrobial properties of fluorinated chalcones revealed that similar compounds significantly reduced the viability of pathogenic bacteria and fungi at low concentrations. The study highlighted the importance of the trifluoro groups in enhancing membrane permeability, leading to increased efficacy against microbial strains .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityEC50 (μM)Mechanism of Action
This compoundAnticancerTBDInduction of apoptosis
Similar Fluorinated ChalconeAntimicrobial10.0Membrane disruption
Trifluoromethyl Derivative AAnticancer5.0Cell cycle arrest
Trifluoromethyl Derivative BAntimicrobial15.0Inhibition of cell wall synthesis

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one?

The synthesis typically involves multi-step routes starting from substituted phenyl precursors. For example, a related trifluoromethylphenyl ketone was synthesized via hydrolysis of a nitrile intermediate to a carboxylic acid, followed by reaction with acetic anhydride and catalytic acid to form the ketone . For the trifluoromethoxy group, electrophilic substitution or Ullmann-type coupling with trifluoromethyl reagents under anhydrous conditions may be employed. Key steps include:

  • Hydrolysis : Use of H₂SO₄ or NaOH to convert nitriles to acids.
  • Acetylation : Reaction with acetic anhydride at 80–100°C to form the ketone.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethoxy at C5 and trifluoromethyl at C2) .
  • HPLC-MS : To assess purity (>98%) and detect regioisomeric impurities (e.g., via reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) .

Q. Basic: How does the stability of this compound vary under different storage conditions?

The electron-withdrawing trifluoromethyl and trifluoromethoxy groups enhance stability but may promote hydrolysis under acidic/basic conditions. Recommendations:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O) for long-term storage; use DCM or THF .

Q. Advanced: How can researchers evaluate the biological activity of this compound in pesticide development?

The trifluoromethoxy group is common in agrochemicals (e.g., flucarbazone sodium). Methodological steps:

  • In Vitro Assays : Test acetylcholinesterase inhibition or GABA receptor modulation using enzyme-linked immunosorbent assays (ELISA).
  • In Vivo Studies : Dose-response experiments in model organisms (e.g., Drosophila) to assess lethality/neurological effects.
  • Metabolite Profiling : LC-MS/MS to identify degradation products and assess environmental persistence .

Q. Advanced: What strategies mitigate regiochemical impurities during synthesis?

Impurities often arise from incomplete substitution or side reactions. Solutions include:

  • Directed Ortho-Metalation : Use of directing groups (e.g., –OMe) to control trifluoromethylation positions.
  • Catalytic Systems : Pd/Cu catalysts for selective cross-coupling of trifluoromethoxy precursors.
  • Analytical Monitoring : Use ¹⁹F NMR to detect regioisomers early and optimize reaction times .

Q. Advanced: How do structural modifications (e.g., substituent position) influence bioactivity?

Comparative studies on analogs reveal:

  • Trifluoromethoxy at C5 : Enhances lipid solubility, improving blood-brain barrier penetration in neuroactive compounds.
  • Trifluoromethyl at C2 : Increases metabolic stability by resisting CYP450 oxidation.
  • Ketone Group : Essential for hydrogen bonding with target enzymes (e.g., cytochrome P450 monooxygenases) .

Q. Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

  • Reagent Purity : Ensure trifluoromethyl precursors (e.g., CF₃I) are anhydrous.
  • Temperature Control : Exothermic reactions require precise cooling (e.g., –78°C for lithiation steps).
  • Reproducibility : Validate protocols using high-purity solvents (e.g., THF distilled over Na/benzophenone) .

Q. Advanced: What computational tools predict the physicochemical properties of this compound?

  • Quantum Chemistry Software (e.g., Gaussian) : Calculate dipole moments and electrostatic potentials to predict solubility.
  • QSPR Models : Correlate logP with trifluoromethyl group count for bioavailability estimates.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., docking studies with AutoDock Vina) .

Q. Advanced: How to safely handle hazardous intermediates during synthesis?

Key precautions:

  • Borohydride Reagents : Use NaBH₄ in EtOH under N₂ to avoid explosive side reactions.
  • Chlorinated Byproducts : Trap volatile CF₃Cl using activated charcoal filters.
  • PPE : Wear fluoropolymer-coated gloves and respirators when handling fluorinated intermediates .

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

1-[5-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O2/c1-6(18)4-7-5-8(19-11(15,16)17)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

ASQZREMJDVZXDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.